molecular formula C9H17NO4 B6614556 N-Lactoyl-Leucine CAS No. 210769-82-7

N-Lactoyl-Leucine

Cat. No.: B6614556
CAS No.: 210769-82-7
M. Wt: 203.24 g/mol
InChI Key: BUMIGZVUJKNXCO-BQBZGAKWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Lactoyl-Leucine can be synthesized through the enzymatic reaction between leucine and lactic acid. The reaction is typically catalyzed by the enzyme cytosolic nonspecific dipeptidase 2, which facilitates the conjugation of the amino acid with lactic acid . The reaction conditions generally involve maintaining a physiological pH and temperature to optimize enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors where the enzyme and substrates are continuously supplied. The process involves the fermentation of leucine and lactic acid in the presence of the enzyme, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Lactoyl-Leucine primarily undergoes hydrolysis and enzymatic cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed back into leucine and lactic acid by specific enzymes .

Common Reagents and Conditions: The hydrolysis of this compound typically requires water and specific enzymes such as cytosolic nonspecific dipeptidase 2. The reaction conditions include a neutral pH and a temperature that supports enzyme activity .

Major Products Formed: The primary products formed from the hydrolysis of this compound are leucine and lactic acid .

Comparison with Similar Compounds

N-Lactoyl-Leucine is similar to other N-lactoyl amino acids such as N-Lactoyl-Isoleucine and N-Lactoyl-Phenylalanine. These compounds share the common feature of being conjugates of amino acids with lactic acid, which enhances their solubility and bioavailability . this compound is unique in its specific applications in cell culture media and its potential role in metabolic regulation .

List of Similar Compounds:
  • N-Lactoyl-Isoleucine
  • N-Lactoyl-Phenylalanine
  • N-Lactoyl-Glutamate
  • N-Lactoyl-Alanine
  • N-Lactoyl-Methionine

Properties

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMIGZVUJKNXCO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210769-82-7
Record name N-Lactoylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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